molecular formula C17H19N5O4S2 B6537718 ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1021255-09-3

ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B6537718
CAS No.: 1021255-09-3
M. Wt: 421.5 g/mol
InChI Key: GGDSQKHQMUJCRK-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.08784645 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridazine moiety, and a cyclopropane group, which contribute to its unique biological profile. The thiazole and pyridazine structures are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator. Specifically, the compound has been shown to inhibit calcium ion influx, which is critical for platelet aggregation and other cellular processes.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyridazine compounds often exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyridazine derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . this compound may exhibit similar effects, warranting further investigation.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related thiazole compounds on various cancer cell lines. Results indicated that compounds with similar structural features showed moderate to high cytotoxicity against breast and lung cancer cells .
  • Antiviral Activity : Another research effort focused on testing related compounds for antiviral activity against HIV-1. The findings suggested that structural modifications could enhance efficacy against viral replication .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialActive against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes
AntiviralInhibits HIV replication

Properties

IUPAC Name

ethyl 2-[[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-3-26-16(25)14-9(2)18-17(28-14)20-12(23)8-27-13-7-6-11(21-22-13)19-15(24)10-4-5-10/h6-7,10H,3-5,8H2,1-2H3,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDSQKHQMUJCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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